2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-((4-(2,3-DIMETHYL-PH)-5-ME-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-MEO-PH)ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,3-DIMETHYL-PH)-5-ME-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-MEO-PH)ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is reacted with an acetamide derivative to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Common techniques include:
Refluxing: To maintain reaction temperatures.
Purification: Using recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Antimicrobial Activity: Exhibits activity against certain bacteria and fungi.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-(2,3-DIMETHYL-PH)-5-ME-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-MEO-PH)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings.
Thioether Compounds: Compounds with similar thioether linkages.
Uniqueness
The uniqueness of 2-((4-(2,3-DIMETHYL-PH)-5-ME-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-MEO-PH)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H22N4O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-13-8-7-10-17(14(13)2)24-15(3)22-23-20(24)27-12-19(25)21-16-9-5-6-11-18(16)26-4/h5-11H,12H2,1-4H3,(H,21,25) |
InChI Key |
LQNMQSWJPDTJQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)C)C |
Origin of Product |
United States |
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